Lithium 5-oxo-L-prolinate

Solid-state chemistry Coordination polymer topology Alkali metal pyroglutamates

Lithium 5-oxo-L-prolinate (CAS 38609-04-0), also referred to as lithium L-pyroglutamate or lithium (2S)-5-oxopyrrolidine-2-carboxylate, is the stoichiometric lithium salt of the naturally occurring L-enantiomer of 5-oxoproline (pyroglutamic acid). The compound has the molecular formula C₅H₆LiNO₃ and a molecular weight of 135.05 g/mol.

Molecular Formula C5H6LiNO3
Molecular Weight 135.1 g/mol
CAS No. 38609-04-0
Cat. No. B15177443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 5-oxo-L-prolinate
CAS38609-04-0
Molecular FormulaC5H6LiNO3
Molecular Weight135.1 g/mol
Structural Identifiers
SMILES[Li+].C1CC(=O)NC1C(=O)[O-]
InChIInChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
InChIKeyLZDHMHVINGARJX-DFWYDOINSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 5-oxo-L-prolinate (CAS 38609-04-0): Compound Identity and Procurement Context


Lithium 5-oxo-L-prolinate (CAS 38609-04-0), also referred to as lithium L-pyroglutamate or lithium (2S)-5-oxopyrrolidine-2-carboxylate, is the stoichiometric lithium salt of the naturally occurring L-enantiomer of 5-oxoproline (pyroglutamic acid) . The compound has the molecular formula C₅H₆LiNO₃ and a molecular weight of 135.05 g/mol . It belongs to the class of alkali-metal 5-oxoprolinates, a series whose solid-state structures have been systematically characterized by single-crystal X-ray diffraction [1]. The compound is referenced in patent literature as a candidate lithium salt for neuropsychiatric and neurodegenerative indications, where the identity of the counter-anion is proposed to modulate pharmacokinetic behavior relative to conventional inorganic lithium salts [2].

Why Lithium 5-oxo-L-prolinate Cannot Be Generically Substituted by Other Lithium or 5-Oxoprolinate Salts


Lithium 5-oxo-L-prolinate occupies a narrow intersection of two critical variables—the lithium cation and the chiral L-5-oxoprolinate anion—that jointly determine solid-state architecture, solution behavior, and biological recognition. The lithium salt crystallizes as a one-dimensional double-strand chain polymer with tetrahedrally coordinated Li⁺ centers, whereas the sodium analog forms a three-dimensional coordination network and the potassium analog adopts a layer structure [1]. These topological differences arise directly from the ionic radius and charge density of the cation and dictate bulk properties such as dissolution kinetics and hygroscopicity [2]. Furthermore, the L-enantiomer is the substrate for 5-oxoprolinase in the γ-glutamyl cycle, while the racemic DL form (CAS 38609-03-9) contains 50% D-enantiomer that may not be recognized by this enzyme [3]. Simple replacement with lithium carbonate, sodium 5-oxo-L-prolinate, or lithium 5-oxo-DL-prolinate therefore alters at least one functionally significant parameter.

Quantitative Differentiation Evidence for Lithium 5-oxo-L-prolinate vs. Closest Analogs


Crystal Architecture: 1D Double-Strand Chain (Li) vs. 3D Coordination Polymer (Na) vs. Layer Structure (K)

The lithium hydrogen bis-L-pyroglutamate [Li(L-pGlu)(L-pGluH)] crystallizes as a one-dimensional chain structure in which lithium atoms are arranged in double strands bridged exclusively by carboxylate groups of the deprotonated L-pGlu⁻ ligands, while the neutral L-pGluH ligands coordinate only through amide oxygen atoms. By contrast, the sodium analog [Na(L-pGlu)(L-pGluH)] forms a three-dimensional coordination polymer, and the potassium analog [K(L-pGlu)(L-pGluH)] adopts a two-dimensional layer structure [1]. The lithium compound crystallizes in the monoclinic space group P2₁ with lattice constants a = 7.46 Å [2]. This dimensionality reduction from 3D (Na) to 1D (Li) is a direct consequence of the smaller ionic radius and higher charge density of Li⁺, which restricts the coordination number to four.

Solid-state chemistry Coordination polymer topology Alkali metal pyroglutamates

Lithium Coordination Geometry: Tetrahedral (4-coordinate) vs. Calcium Octahedral (6-coordinate) in Pyroglutamate Salts

In lithium L-pyroglutamate, the lithium atom occupies the center of a slightly distorted tetrahedron formed by three carboxylate oxygen atoms from three different L-pyroglutamate ligands and one amide oxygen atom from a fourth ligand. The calcium analog, calcium bis-L-pyroglutamate, features a six-coordinate calcium center in a slightly distorted octahedral geometry, coordinated by four carboxylate oxygen atoms and two amide oxygen atoms [1]. All three oxygen donors of the L-pyroglutamate ligand (two carboxylate O, one amide O) contact metal atoms in both structures, but the difference in coordination number (4 vs. 6) reflects the smaller ionic radius of Li⁺ (≈0.76 Å for tetrahedral) versus Ca²⁺ (≈1.00 Å for octahedral). NMR investigations (¹H, ¹³C, ¹⁷O) of aqueous solutions indicate extensive electrolytic dissociation for both compounds in dilute solution [1].

Coordination chemistry Metal-amino acid complexes Bioinorganic chemistry

Stereochemical Identity: L-Enantiomer (CAS 38609-04-0) vs. Racemic DL Form (CAS 38609-03-9)

Lithium 5-oxo-L-prolinate (CAS 38609-04-0) is the single (2S)-enantiomer, whereas lithium 5-oxo-DL-prolinate (CAS 38609-03-9) is the racemic mixture containing equal amounts of D- and L-enantiomers . The L-enantiomer is the endogenous form that serves as a substrate for the enzyme 5-oxoprolinase (EC 3.5.2.9) in the γ-glutamyl cycle, where it is converted to L-glutamate in an ATP-dependent reaction [1]. The D-enantiomer is not a substrate for this enzyme. In the context of the glutathione cycle, 5-oxo-L-proline is an intermediate metabolite, and its transport across the blood-brain barrier is mediated by the monocarboxylate transporter SLC16A1/MCT1, which is stereoselective [2]. Use of the racemic DL form introduces 50% of a stereoisomer with potentially distinct transport and metabolic fate.

Chiral resolution Enantiomeric purity Biological substrate specificity

Physicochemical Property Differentiation: LogP and Polar Surface Area vs. Other Lithium Salt Anions

The 5-oxo-L-prolinate anion confers distinct physicochemical properties to its lithium salt relative to other lithium salts. The computed LogP for the 5-oxo-L-prolinate species is -1.66 and the polar surface area (PSA) is 69.23 Ų . For comparison, lithium carbonate (the FDA-approved standard) has a carbonate anion with a PSA of approximately 63 Ų and is essentially inorganic. The lithium salt of an organic anion such as 5-oxo-L-prolinate falls within a LogP/PSA parameter space that is more comparable to that of lithium salicylate or lithium lactate, both of which have been shown to exhibit modulated plasma and brain pharmacokinetics in rats compared to lithium carbonate, including prolonged brain lithium levels beyond 48 hours without the sharp plasma peak associated with lithium carbonate toxicity [1]. While this comparison is cross-class rather than direct, it establishes the principle that organic anion lithium salts are not pharmacokinetic equivalents of inorganic lithium salts.

Lipophilicity Drug-likeness CNS penetration prediction

Hygroscopicity Profile: Lithium vs. Sodium 5-Oxo-L-Prolinate Salts

The free acid 5-oxo-L-proline (pyroglutamic acid) is reported to be non-hygroscopic, whereas the sodium salts (sodium PCA, sodium 5-oxo-L-prolinate) are described as more hygroscopic than glycerine [1]. Lithium salts, as a class, are known to be more hygroscopic than the corresponding sodium salts of the same anion due to the higher charge density of the Li⁺ ion, which more strongly polarizes water molecules [2]. This creates a class-level expectation that lithium 5-oxo-L-prolinate will exhibit an intermediate hygroscopicity profile: greater than the free acid but potentially differing from the highly hygroscopic sodium PCA. Quantitative water uptake isotherms for lithium 5-oxo-L-prolinate specifically are not available in the open literature, representing a data gap that must be resolved through experimental determination for any formulation or solid-handling procurement decision.

Hygroscopicity Solid-state stability Formulation handling

Patent-Cited Therapeutic Scope: Neurodegenerative Disease vs. Mood-Stabilizing Monotherapy with Lithium Carbonate

Russian patent RU 2582962 C1 (2016) explicitly claims lithium pyroglutamate as one of the preferred lithium salts in a composition for the prevention and treatment of neurodegenerative diseases and vascular dementia, alongside vitamin D (cholecalciferol) and biologically active neurotrophic peptides [1]. The patent asserts that the formulation provides higher bioavailability for neurons and enables safe treatment using low doses of the active substance. This contrasts with lithium carbonate, which is FDA-approved primarily for the acute treatment of mania and prophylaxis of bipolar disorder, and is associated with a narrow therapeutic window requiring therapeutic drug monitoring [2]. The inclusion of lithium pyroglutamate in a neurodegeneration-targeted patent, rather than a generic mood-stabilizer claim, signals a specific therapeutic positioning that exploits the combination of the lithium cation with the endogenous 5-oxo-L-prolinate anion, which itself participates in the γ-glutamyl cycle and glutathione homeostasis in the brain [3].

Neuroprotection Vascular dementia Lithium salt formulation

Optimal Procurement Scenarios for Lithium 5-oxo-L-prolinate Based on Quantitative Evidence


CNS-Targeted Lithium Pharmacokinetic Studies Requiring Organic Anion Lithium Salts

For preclinical studies investigating brain lithium exposure profiles that avoid the sharp plasma peak and rapid clearance characteristic of lithium carbonate, lithium 5-oxo-L-prolinate belongs to the class of organic anion lithium salts that have demonstrated prolonged (>48 h) brain lithium levels in rodent models [1]. Its computed LogP (-1.66) and PSA (69.23 Ų) position it within the physicochemical space favorable for monocarboxylate transporter recognition, as 5-oxoproline is a known substrate of SLC16A1/MCT1 at the blood-brain barrier [2]. Procurement of the L-enantiomer (CAS 38609-04-0) rather than the racemate (CAS 38609-03-9) ensures stereochemical compatibility with endogenous transporter and enzyme systems.

Neurodegenerative Disease Research Leveraging the γ-Glutamyl Cycle

The 5-oxo-L-prolinate anion is an intermediate in the γ-glutamyl cycle that maintains glutathione homeostasis and regulates brain amino acid levels. Lithium 5-oxo-L-prolinate delivers both the neuroprotective lithium cation and the endogenous 5-oxo-L-proline precursor in a single salt, a dual-action rationale cited in patent RU 2582962 C1 for neurodegenerative disease and vascular dementia [3]. The tetrahedral coordination geometry of lithium in this salt, as established by single-crystal X-ray diffraction [4], distinguishes it from the octahedral calcium analog and may influence dissolution-controlled release of Li⁺ in biological milieux. Researchers studying glutathione dysregulation, oxidative stress, or protein pyroglutamation in Alzheimer's or Huntington's disease models should preferentially source the L-enantiomer to match the endogenous metabolic pathway.

Solid-State Formulation Development Exploiting 1D Chain Topology

The one-dimensional double-strand chain architecture of lithium L-pyroglutamate, in contrast to the three-dimensional sodium network and two-dimensional potassium layer [5], provides a structurally justified basis for differential tableting, milling, and dissolution performance. Formulators developing controlled-release or amorphous solid dispersion dosage forms of lithium may exploit the lower-dimensionality crystal packing to engineer specific dissolution profiles. Procurement should include a request for XRPD characterization to confirm the P2₁ space group and chain topology, as polymorphic variations could alter this property.

Comparative Alkali Metal 5-Oxoprolinate Series Studies

The fully characterized crystal structure series—Li (1D chain, tetrahedral), Na (3D polymer), K (2D layer), Ca (layer, octahedral)—makes the lithium 5-oxo-L-prolinate an essential member of any systematic study correlating cation identity with solid-state properties, hygroscopicity, and dissolution behavior of 5-oxoprolinate salts [4][5]. The L-enantiomer specifically ensures that any observed biological effects can be attributed to cation variation rather than stereochemical heterogeneity, which would be a confounding variable if the racemic DL form were used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium 5-oxo-L-prolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.